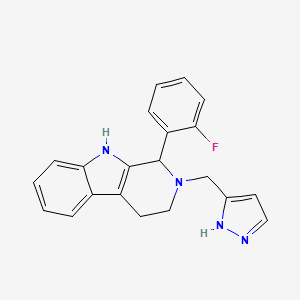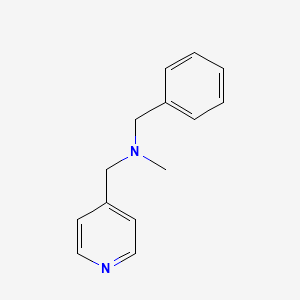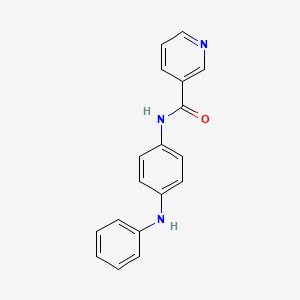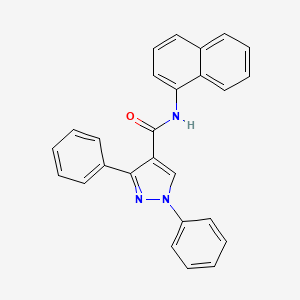![molecular formula C22H22N2O3 B6140824 N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6140824.png)
N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to a class of drugs known as Janus kinase inhibitors, which are being investigated for their ability to modulate the activity of cytokines and other signaling molecules involved in inflammatory and immune responses.
Mécanisme D'action
N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide works by selectively inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide can suppress the production of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma, as well as reduce the activity of immune cells such as T cells and B cells. This leads to a decrease in inflammation and immune-mediated damage, which can help alleviate the symptoms of various diseases.
Biochemical and Physiological Effects:
N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific disease and context. In general, it can reduce inflammation, modulate immune responses, and improve tissue repair and regeneration. It can also affect various metabolic pathways and signaling cascades involved in cell growth, differentiation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for JAK inhibition. It is also relatively stable and easy to synthesize and purify. However, it has some limitations, such as its potential off-target effects and toxicity, which need to be carefully monitored and controlled. It may also require special handling and storage conditions to maintain its stability and activity.
Orientations Futures
There are several potential future directions for research on N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide and related JAK inhibitors. These include:
1. Developing more selective and potent JAK inhibitors with fewer side effects and better pharmacokinetic properties.
2. Investigating the use of JAK inhibitors in combination with other drugs or therapies for synergistic effects and improved efficacy.
3. Exploring the potential benefits of JAK inhibitors in other diseases and conditions, such as cancer, neurodegenerative disorders, and metabolic disorders.
4. Studying the long-term effects of JAK inhibition on immune function, tissue repair, and overall health.
5. Developing new methods for delivering JAK inhibitors to specific tissues or cells for targeted therapy.
In conclusion, N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential benefits and limitations, and to develop more effective and safe JAK inhibitors for clinical use.
Méthodes De Synthèse
The synthesis of N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide involves several steps, starting with the reaction of 3-(cyclopentyloxy)aniline with 2-bromoacetophenone to form an intermediate compound. This is then subjected to a series of reactions involving isoxazole formation, amidation, and cyclization to yield the final product. The process has been optimized to achieve high yields and purity, and various analytical techniques are used to confirm the identity and quality of the compound.
Applications De Recherche Scientifique
N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, as well as in the prevention of organ transplant rejection. It has also been investigated for its potential benefits in other conditions such as cancer, multiple sclerosis, and asthma.
Propriétés
IUPAC Name |
N-(3-cyclopentyloxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15-20(21(24-27-15)16-8-3-2-4-9-16)22(25)23-17-10-7-13-19(14-17)26-18-11-5-6-12-18/h2-4,7-10,13-14,18H,5-6,11-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWCLUFKGHZHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopentyloxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6140750.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6140765.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6140771.png)

![methyl 2-[({2-[(2-chloro-5-methylphenoxy)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6140789.png)
![N-(3-chloro-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6140796.png)

![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6140809.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B6140819.png)
![4-{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}dihydro-2(3H)-furanone](/img/structure/B6140831.png)
![6-amino-2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6140847.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6140854.png)